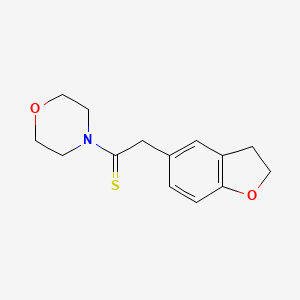

2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione

Overview

Description

The compound “2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione” is a sulfur-containing organic compound. The 2,3-dihydrobenzofuran part of the molecule is a type of heterocyclic compound that is found in many natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR, MS, FT-IR, and X-ray single crystal diffraction methods .Scientific Research Applications

Antioxidant Activity and Analytical Methods

Research on antioxidants is significant due to their applications in food engineering, medicine, and pharmacy. Various analytical methods, such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test, have been employed to determine the antioxidant activity of compounds. These methods, based on the transfer of a hydrogen atom or an electron, provide insights into the antioxidant capacity of complex samples, which could be relevant for assessing the antioxidant potential of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione (Munteanu & Apetrei, 2021).

Photocatalytic Degradation of Pollutants

Studies on the photocatalytic degradation of pollutants, such as aromatic and alicyclic compounds in water, highlight the environmental applications of certain chemicals. The degradation pathways and the identification of by-products in these processes are crucial for understanding the removal of pollutants from water, suggesting potential environmental remediation applications for related compounds (Pichat, 1997).

Synthetic and Medicinal Chemistry

The synthesis and pharmacological investigations of morpholine and pyrans derivatives, as well as 2,4-thiazolidinedione (TZD) based ligands, have revealed a broad spectrum of pharmacological activities. These studies underscore the importance of structural modifications to enhance biological activities, pointing towards the potential medicinal applications of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione in developing novel therapeutic agents (Asif & Imran, 2019); (Singh et al., 2022).

Environmental Remediation

The use of redox mediators in conjunction with oxidoreductive enzymes has been explored for the degradation of organic pollutants in wastewater. This approach highlights the potential for employing specific compounds in enhancing the efficiency of pollutant degradation, offering a sustainable method for environmental cleanup (Husain & Husain, 2007).

Mechanism of Action

Target of Action

It is known that benzofuran derivatives, which this compound is a part of, have been shown to exhibit a wide range of biological activities . They have been found to activate nerve growth factors , exhibit anti-inflammatory , antioxidant properties , anti-Alzheimer’s disease , antibacterial activity and anticancer activity . They have also been shown to be kinase inhibitors .

Mode of Action

Benzofuran derivatives have been shown to exert their antiproliferative activities through a variety of cell proliferation inhibitory mechanisms, including induction of apoptosis and inhibition of vegfr-2 .

Biochemical Pathways

It is known that benzofuran derivatives can affect a variety of biochemical pathways due to their diverse pharmacological activities .

Result of Action

It is known that benzofuran derivatives can have a wide range of effects due to their diverse pharmacological activities .

properties

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-5-yl)-1-morpholin-4-ylethanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2S/c18-14(15-4-7-16-8-5-15)10-11-1-2-13-12(9-11)3-6-17-13/h1-2,9H,3-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKYKWNXAKNZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CC(=S)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

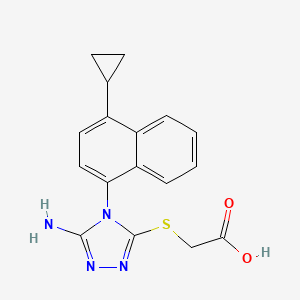

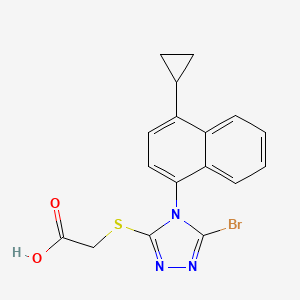

![2-[[5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B601855.png)